Cas no 943914-99-6 ((1beta,3beta,22alpha,25S)-26-(beta-D-Glucopyranosyloxy)-3,22-dihydroxyfurost-5-en-1-yl O-alpha-L-arabinopyranosyl-(1-2)-O-[6-deoxy-alpha-L-mannopyranosyl-(1-3)]-6-deoxy-beta-D-Galactopyranoside)

(1beta,3beta,22alpha,25S)-26-(beta-D-Glucopyranosyloxy)-3,22-dihydroxyfurost-5-en-1-yl O-alpha-L-arabinopyranosyl-(1-2)-O-[6-deoxy-alpha-L-mannopyranosyl-(1-3)]-6-deoxy-beta-D-Galactopyranoside structure
943914-99-6 structure
Product Name:(1beta,3beta,22alpha,25S)-26-(beta-D-Glucopyranosyloxy)-3,22-dihydroxyfurost-5-en-1-yl O-alpha-L-arabinopyranosyl-(1-2)-O-[6-deoxy-alpha-L-mannopyranosyl-(1-3)]-6-deoxy-beta-D-Galactopyranoside
Número CAS:943914-99-6
MF:C50H82O22
Megavatios:1035.17289876938
CID:797009
Update Time:2024-03-01

(1beta,3beta,22alpha,25S)-26-(beta-D-Glucopyranosyloxy)-3,22-dihydroxyfurost-5-en-1-yl O-alpha-L-arabinopyranosyl-(1-2)-O-[6-deoxy-alpha-L-mannopyranosyl-(1-3)]-6-deoxy-beta-D-Galactopyranoside Propiedades químicas y físicas

Nombre e identificación

    • b-D-Galactopyranoside, (1b,3b,22a,25S)-26-(b-D-glucopyranosyloxy)-3,22-dihydroxyfurost-5-en-1-yl O-a-L-arabinopyranosyl-(1&re
    • OPHIOPOGONIN A
    • b-D-Galactopyranoside, (1b,3b,22a,25S)-26-(b-D-glucopyranosyloxy)-3,22-dihydroxyfurost-5-en-1-yl O-a-L-arabinopyranosyl-(1&reg
    • (1beta,3beta,22alpha,25S)-26-(beta-D-Glucopyranosyloxy)-3,22-dihydroxyfurost-5-en-1-yl O-alpha-L-arabinopyranosyl-(1-2)-O-[6-deoxy-alpha-L-mannopyranosyl-(1-3)]-6-deoxy-beta-D-Galactopyranoside
    • CID 131863857
    • PubChem ID: 131863857
    • (2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(1S,2S,4S,6R,7S,8R,9S,12S,13R,14R,16R)-6,16-dihydroxy-7,9,13-trimethyl-6-[(3S)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.0^{2,9}.0^{4,8}.0^{13,18}]icos-18-en-14-yl]oxy]-5-hydroxy-6-methyl-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol
    • Ophiopogoside A
    • β-D-Galactopyranoside, (1β,3β,22α,25S)-26-(β-D-glucopyranosyloxy)-3,22-dihydroxyfurost-5-en-1-yl O-α-L-arabinopyranosyl-(1→2)-O-[6-deoxy-α-L-mannopyranosyl-(1→3)]-6-deoxy-
    • Renchi: 1S/C50H82O22/c1-19(17-64-44-40(61)38(59)36(57)30(16-51)68-44)9-12-50(63)20(2)32-29(72-50)15-27-25-8-7-23-13-24(52)14-31(49(23,6)26(25)10-11-48(27,32)5)69-47-43(71-45-39(60)35(56)28(53)18-65-45)42(34(55)22(4)67-47)70-46-41(62)37(58)33(54)21(3)66-46/h7,19-22,24-47,51-63H,8-18H2,1-6H3/t19-,20-,21-,22+,24+,25+,26-,27-,28-,29-,30+,31+,32-,33-,34-,35-,36+,37+,38-,39+,40+,41+,42-,43+,44+,45-,46-,47-,48-,49-,50+/m0/s1
    • Clave inchi: QHSQBVMGDKVQGN-HIQNNYLPSA-N
    • Sonrisas: O1[C@](CC[C@H](C)CO[C@H]2[C@@H]([C@H]([C@@H]([C@@H](CO)O2)O)O)O)([C@@H](C)[C@H]2[C@@H]1C[C@H]1[C@@H]3CC=C4C[C@H](C[C@H]([C@]4(C)[C@H]3CC[C@@]12C)O[C@H]1[C@@H]([C@H]([C@H]([C@@H](C)O1)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@H](C)O1)O)O)O)O[C@H]1[C@@H]([C@H]([C@H](CO1)O)O)O)O)O

Atributos calculados

  • Recuento de donantes vinculados al hidrógeno: 13
  • Recuento de receptores de enlace de hidrógeno: 22
  • Recuento de átomos pesados: 72
  • Cuenta de enlace giratorio: 13
  • Complejidad: 1880
  • Superficie del Polo topológico: 346

Propiedades experimentales

  • Denso: 1.48
  • PKA: 12.93±0.70(Predicted)
Proveedores recomendados
Shanghai Joy Biotech Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Shanghai Joy Biotech Ltd
Hebei Liye chemical Co.,Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Hebei Liye chemical Co.,Ltd
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Nantong Boya Environmental Protection Technology Co., Ltd
PRIBOLAB PTE.LTD
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
PRIBOLAB PTE.LTD